3-Aminopyrazolo[1,5-a]pyrimidin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H,7H2 |
InChI Key |
FUSOVLABBHPMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Aminopyrazolo 1,5 a Pyrimidin 7 Ol and Its Analogues
Strategies for the Construction of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The primary and most versatile method for constructing the pyrazolo[1,5-a]pyrimidine system involves the cyclocondensation of 3-aminopyrazoles with a variety of carbon fragments that can form the pyrimidine (B1678525) ring. rsc.org These reactions are efficient in building the fused bicyclic system. nih.gov
Cyclocondensation Reactions of 3-Aminopyrazoles with Electrophilic Precursors
The condensation of 3-aminopyrazoles (which can also be named 5-aminopyrazoles depending on substitution) with 1,3-dicarbonyl compounds or their equivalents is a frequently utilized and classical strategy for synthesizing pyrazolo[1,5-a]pyrimidines. nih.govnih.govbeilstein-journals.org This approach involves the reaction of the amino group of the pyrazole (B372694) with two electrophilic centers in the partner molecule, leading to the formation of the fused pyrimidine ring.
The reaction between 3-aminopyrazoles and β-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org This reaction, known as the Knorr synthesis, is a classic and widely used method. beilstein-journals.org The reaction mechanism generally proceeds through an initial attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups, followed by cyclization involving the ring nitrogen of the pyrazole and the second carbonyl group.
For instance, the reaction of 3-amino-1H-pyrazoles with various β-dicarbonyl compounds can be carried out under different conditions, including conventional heating or microwave irradiation, to yield the corresponding pyrazolo[1,5-a]pyrimidines. nih.gov Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields compared to conventional methods. nih.gov
| 3-Aminopyrazole (B16455) Derivative | β-Dicarbonyl Compound | Conditions | Product | Yield (%) |
| 3-Aminopyrazole | Acetylacetone | Reflux in EtOH | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol | - |
| 3-Amino-4-cyanopyrazole | Ethyl acetoacetate (B1235776) | Acetic acid, reflux | 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | - |
| 3-Amino-4-ethoxycarbonylpyrazole | Dibenzoylmethane | NaF/alumina, Na2S2O8 | 3-Ethoxycarbonyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | High |
Table 1: Examples of Cyclocondensation Reactions with β-Dicarbonyl Compounds
β-Enaminones are also effective electrophilic partners for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 3-aminopyrazoles with β-enaminones provides a regioselective route to these fused heterocyclic systems. chim.it The reaction mechanism is believed to start with a Michael-type addition of the exocyclic amino group of the pyrazole to the enaminone, followed by cyclization and elimination of an amine. chim.it
This method has been successfully applied to synthesize a variety of substituted pyrazolo[1,5-a]pyrimidines. researchgate.net For example, the cyclocondensation of 3-aminopyrazoles with β-enaminones has been used to prepare 3-halo-pyrazolo[1,5-a]pyrimidine derivatives in a one-pot reaction. nih.gov
| 3-Aminopyrazole Derivative | β-Enaminone | Conditions | Product | Reference |
| 3-Aminopyrazole | N,N-Dimethyl-1-phenyl-3-oxobut-1-en-1-amine | - | 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | researchgate.net |
| Amino pyrazoles | Enaminones | K2S2O8 | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
Table 2: Examples of Cyclocondensation Reactions with β-Enaminones
β-Ketonitriles and other activated methylene (B1212753) compounds are valuable precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, particularly those bearing an amino group at the 7-position. chim.it The reaction of 3-aminopyrazoles with β-ketonitriles typically proceeds via an initial attack of the amino group on the nitrile, followed by cyclization onto the ketone. chim.it
This approach has been utilized to synthesize various 7-amino-pyrazolo[1,5-a]pyrimidine derivatives. chim.it For instance, the reaction of 3-aminopyrazoles with compounds like ethyl 2-cyano-3-ethoxyacrylate leads to the formation of 7-aminopyrazolo[1,5-a]pyrimidines with a cyano group at the 6-position. researchgate.net
| 3-Aminopyrazole Derivative | β-Ketonitrile/Activated Methylene Compound | Conditions | Product | Reference |
| 3-Aminopyrazole | Malononitrile (B47326) | - | 7-Amino-6-cyanopyrazolo[1,5-a]pyrimidine | chim.it |
| 3-Amino-4-arylazopyrazole | β-Ketonitriles | MW irradiation | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines | nih.gov |
Table 3: Examples of Cyclocondensation Reactions with β-Ketonitriles
Acetylenic esters serve as effective three-carbon synthons in the construction of the pyrazolo[1,5-a]pyrimidine ring system. The reaction of 3-aminopyrazoles with acetylenic esters leads to the formation of pyrazolo[1,5-a]pyrimidin-7-ones. This reaction likely proceeds through an initial Michael addition of the exocyclic amino group to the alkyne, followed by cyclization of the endocyclic pyrazole nitrogen onto the ester carbonyl group.
| 3-Aminopyrazole Derivative | Acetylenic Ester | Conditions | Product | Reference |
| 3-Aminopyrazole | Ethyl propiolate | - | Pyrazolo[1,5-a]pyrimidin-7-ol | - |
Table 4: Example of Cyclocondensation Reaction with an Acetylenic Ester
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines from simple starting materials in a single step. beilstein-journals.orgnih.gov These reactions are highly valued for their ability to generate structural diversity with operational simplicity. nih.gov
A notable example is the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds. nih.gov This reaction, often facilitated by microwave irradiation, provides a rapid and high-yielding route to a wide range of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov The development of such MCRs is a significant advancement in the synthesis of this important class of heterocyclic compounds. beilstein-journals.orgnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |
| 3-Amino-1H-pyrazoles | Aldehydes | β-Dicarbonyl compounds | Microwave irradiation | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| Arylaldehydes | Arylacetylene | Ethyl-5-amino-1H-pyrazole-4-carboxylate | Acid-mediated | 5,7-Diarylpyrazolo[1,5-a]pyrimidines | rsc.org |
Table 5: Examples of Multi-component Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
Environmentally Benign Synthetic Protocols
In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods in organic chemistry. researchgate.net This trend is driven by the need to minimize the environmental impact of chemical processes by reducing the use of hazardous solvents, reagents, and energy consumption. For the synthesis of pyrazolo[1,5-a]pyrimidin-7-ol and its analogues, several green protocols have been developed, including solvent-free, microwave-assisted, and ultrasound-mediated reactions.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netcapes.gov.br This technology has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. For instance, a one-pot, two-step process for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines has been reported, which involves a palladium-catalyzed direct C-H arylation followed by saponification and decarboxylation under microwave irradiation. rsc.orgrsc.org This method offers several advantages, including convenient manipulation, short reaction times, and excellent yields. rsc.orgrsc.org Another microwave-assisted protocol involves the cyclocondensation of 5-aminopyrazoles with β-enaminones, which proceeds regioselectively and without the need for solvents or catalysts. researchgate.net The synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines has also been achieved in good to excellent yields through a microwave-assisted sequential cyclocondensation reaction. researchgate.net Furthermore, microwave irradiation has been utilized in the synthesis of pyrazolo[1,5-a] rsc.orgscispace.comnih.govtriazines, highlighting the versatility of this technology. nih.gov
Ultrasound-Mediated Synthesis:
Ultrasound irradiation is another green chemistry tool that can enhance reaction rates and yields. researchgate.net The sonochemical method has been employed for the synthesis of pyrazolo[1,5-a]pyrimidines through the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole. scispace.comnih.gov This protocol is characterized by its simplicity, easy work-up, mild conditions, and short reaction times, providing satisfactory yields. nih.gov Similarly, a series of antipyrinyl-pyrazolo[1,5-a]pyrimidines have been synthesized under ultrasound irradiation in aqueous media, demonstrating the applicability of this method for creating hybrid molecules. eurjchem.comresearchgate.net A green synthetic strategy for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has also been developed using ultrasound-assisted reaction of aminopyrazoles with alkynes in the presence of KHSO4 in aqueous ethanol. researchgate.netbme.hu
Solvent-Free Synthesis:
Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact of chemical processes. researchgate.net A solvent-free approach for the synthesis of fused pyrazolo[1,5-a]pyrimidines has been reported, involving the reaction of 5-amino-1H-pyrazoles with β-triketones. researchgate.net This method provides good yields and the regiospecificity of the reaction has been confirmed by NMR and X-ray diffraction. researchgate.net Another example of a solvent-free protocol is the one-pot, domino three-component condensation reaction of an aldehyde, an aminopyrazole, and malononitrile to produce highly substituted pyrazolo[1,5-a]pyrimidines. researchgate.net
Regioselective Synthesis and Control of Isomeric Forms
The pyrazolo[1,5-a]pyrimidine scaffold can exist in several isomeric forms due to the different possible arrangements of nitrogen atoms in the bicyclic system. nih.gov The control of regioselectivity during the synthesis is crucial as different isomers can exhibit distinct chemical and biological properties. nih.gov
The cyclocondensation reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds or their equivalents is a common strategy for synthesizing pyrazolo[1,5-a]pyrimidines. The regioselectivity of this reaction is influenced by the nature and position of substituents on both the aminopyrazole and the dicarbonyl compound. For instance, the reaction of 3(5)-amino-5(3)-methylpyrazole with ethyl acetoacetate can lead to the formation of two isomeric products. However, by carefully controlling the reaction conditions, it is possible to favor the formation of one isomer over the other.
Microwave-assisted synthesis has proven to be a valuable tool for achieving regioselective synthesis of pyrazolo[1,5-a]pyrimidines. For example, the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles is reported to be highly regioselective. researchgate.net This method allows for the synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields without the formation of other isomers. researchgate.net
The development of one-pot multicomponent reactions also offers a pathway for regioselective synthesis. A TEMPO-mediated [3 + 2] annulation-aromatization protocol has been developed for the preparation of pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. nih.gov Similarly, efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- researchgate.netcapes.gov.brrsc.orgtriazolo[1,5-a]pyrimidine derivatives have been established. rsc.org
The choice of synthetic strategy and reaction conditions plays a pivotal role in controlling the isomeric forms of pyrazolo[1,5-a]pyrimidines. The ability to selectively synthesize a particular isomer is essential for structure-activity relationship studies and the development of new therapeutic agents.
Functionalization and Derivatization of the Pyrazolo[1,5-a]pyrimidin-7-ol Scaffold
The functionalization and derivatization of the pyrazolo[1,5-a]pyrimidin-7-ol core are essential for modulating its physicochemical properties and biological activity. Various synthetic strategies have been developed to introduce different functional groups at specific positions of the heterocyclic scaffold.
Direct Functionalization Reactions on the Heterocyclic Core
Direct functionalization reactions provide an efficient way to modify the pyrazolo[1,5-a]pyrimidine ring system without the need for pre-functionalized starting materials.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is a common method for introducing nucleophiles at the electron-deficient positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine ring. mdpi.com The reactivity of the chlorine atom at position 7 makes it a suitable site for substitution with various nucleophiles. For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can selectively react with morpholine (B109124) at position 7 in the presence of potassium carbonate to yield 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine. nih.gov This selective substitution is attributed to the higher reactivity of the C7-chloro atom. nih.gov This intermediate can then be further functionalized at position 5. nih.gov This approach has been widely used in medicinal chemistry to introduce a variety of structural motifs, including aromatic amines, alkylamines, and cycloalkylamines. mdpi.com
C-H Activation and Arylation
Direct C-H activation and arylation have emerged as powerful and atom-economical methods for forming carbon-carbon bonds. This strategy has been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold. A one-pot synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines has been developed via a palladium-catalyzed direct C-H arylation of the pyrimidine ring followed by saponification and decarboxylation. rsc.orgrsc.org This method allows for the introduction of various aryl groups at the 7-position. rsc.org More recently, methods for the regioselective palladium-catalyzed direct C-H arylation of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (B1331346) with a range of aryl and heteroaryl bromides have been reported. rsc.org
Electrophilic Formylation
Electrophilic formylation is a useful reaction for introducing a formyl group onto an aromatic ring, which can then serve as a handle for further transformations. In the context of pyrazolo[1,5-a]pyrimidines, electrophilic formylation can occur at different positions depending on the reaction conditions and the substituents present on the ring. For instance, formylation of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with ethyl formate (B1220265) has been shown to yield the corresponding formyl derivatives. nih.gov The pyrazolo[1,5-a]pyrimidine core can be readily modified through electrophilic substitution reactions such as formylation, which typically occurs at position 3. rsc.org
Oxidative Halogenation
The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrimidine nucleus is a key strategy for creating versatile intermediates for further functionalization, particularly through cross-coupling reactions.
A one-pot, three-component methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This process involves the cyclocondensation of aminopyrazoles with 1,3-biselectrophilic reagents like enaminones or chalcones, followed by oxidative halogenation. nih.gov The reaction is promoted by potassium persulfate (K₂S₂O₈) in the presence of sodium halides (NaX), with water often serving as an environmentally benign solvent. nih.gov This method is noted for its mild conditions, broad functional group tolerance, and scalability. nih.gov The combination of NaX-K₂S₂O₈ has also proven effective for the direct and highly regioselective C-H halogenation of pre-formed pyrazolo[1,5-a]pyrimidines. nih.gov
Another common approach involves electrophilic halogenation using N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). semanticscholar.orgresearchgate.net Researchers have reported a one-pot synthesis where pyrazolo[1,5-a]pyrimidines are formed in situ under microwave irradiation, followed by the addition of NXS to yield the 3-halogenated products. semanticscholar.org The choice of solvent can be critical, with 1,2-dichloroethane (B1671644) being used to manage reaction temperatures. semanticscholar.org By adjusting the stoichiometric ratio of the pyrazolo[1,5-a]pyrimidine substrate to NIS, selective mono- or di-iodination can be achieved. researchgate.net Interestingly, reactions with NBS or NCS under similar conditions tend to yield dibrominated or dichlorinated products, respectively. researchgate.net
| Reactant(s) | Reagent(s) | Solvent | Key Conditions | Product Type | Source |
|---|---|---|---|---|---|
| Aminopyrazole, Enaminone/Chalcone, NaX | K₂S₂O₈ | Water | One-pot, Three-component | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | NaX, K₂S₂O₈ | Water | Direct C-H Halogenation | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| β-enaminone, NH-5-aminopyrazole | N-Iodosuccinimide (NIS) | 1,2-dichloroethane (EDC) | Microwave, One-pot | 3-Iodopyrazolo[1,5-a]pyrimidines | semanticscholar.org |
| Pyrazolo[1,5-a]pyrimidine | NBS or NCS | Not specified | - | Dibrominated or Dichlorinated products | researchgate.net |
Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the pyrazolo[1,5-a]pyrimidine scaffold.
Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the arylation and heteroarylation of the pyrazolo[1,5-a]pyrimidine core, typically at the C3 and C5 positions. A convenient route to C3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. rsc.orgrsc.org This strategy accommodates a wide variety of aryl and heteroaryl boronic acids. rsc.orgrsc.org To prevent a competing debromination reaction, a tandem catalyst system of XPhosPdG2/XPhos is often required. rsc.orgrsc.org
Further functionalization can be achieved through a second Suzuki coupling. For instance, C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones can undergo a subsequent C5 arylation after activating the C-O bond of the lactam function with a reagent like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), providing access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines in good to excellent yields. rsc.orgresearchgate.net This sequential approach allows for the creation of a diverse library of compounds from a common intermediate. nih.gov An efficient, convergent synthetic pathway involves a nucleophilic aromatic substitution (SNAr) at the C5 position, followed by a Suzuki coupling at the C3 position, which has been shown to be higher yielding than the reverse sequence. nih.gov
| Substrate | Coupling Partner | Catalyst System | Key Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | Microwave-assisted | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones | Good to Excellent | rsc.orgrsc.org |
| C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones | Aryl boronic acids | Not specified | C-O bond activation with PyBroP | 3,5-Diarylated pyrazolo[1,5-a]pyrimidines | Good to Excellent | rsc.orgresearchgate.net |
| 3-Bromo-5-morpholino-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Dioxane/water, 110 °C | 3-(4-methoxyphenyl)-5-morpholino-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Good | nih.gov |
| 5,7-dichloro-2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol (B44631) ester | Not specified | Selective C7 substitution with morpholine first | Benzyl masked alcohol derivative | 83% | mdpi.com |
Ullmann-type Coupling Reactions
Ullmann-type reactions, which are copper-promoted cross-couplings, are instrumental in forming C-N bonds on the pyrazolo[1,5-a]pyrimidine ring. wikipedia.org These reactions are particularly useful for the synthesis of aminated derivatives. While traditional Ullmann conditions often require high temperatures and stoichiometric copper, modern methods utilize catalytic amounts of copper with specific ligands. wikipedia.orgchem-station.com
An efficient, microwave-assisted method has been developed for the C3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursors. mdpi.comnih.gov This Ullmann-type coupling uses a catalytic system of copper(I) iodide (CuI) and a carbazole-based ligand in diethylene glycol (DEG) as the solvent. mdpi.comnih.gov The reaction proceeds rapidly, typically within an hour at 80 °C under microwave heating, and demonstrates a broad substrate scope, tolerating various primary and secondary alkylamines as well as aryl- and heteroarylamines. mdpi.comnih.gov This method provides a powerful route to 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines with good to excellent yields (60-93%). mdpi.comnih.gov
| Substrate | Amine | Catalyst System | Solvent | Conditions | Product Type | Avg. Yield | Source |
|---|---|---|---|---|---|---|---|
| 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine precursors | 1°/2° Alkylamines, Arylamines, Heteroarylamines | CuI (5 mol%), Carbazole-based ligand (10 mol%) | Diethylene glycol (DEG) | Microwave, 80 °C, 1 h | 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines | 83% | mdpi.comnih.gov |
Transformations of the Amino and Hydroxyl Substituents (e.g., Etherification, Esterification)
The amino and hydroxyl groups on the pyrazolo[1,5-a]pyrimidine core are key functional handles for derivatization. The hydroxyl group at the C7 position of 3-aminopyrazolo[1,5-a]pyrimidin-7-ol exists in tautomeric equilibrium with its keto form, pyrazolo[1,5-a]pyrimidin-7(4H)-one. This functionality allows for various transformations.
For instance, pyrazolo[1,5-a]pyrimidine-5,7-diols can be converted to their corresponding dichloro-derivatives using chlorinating agents like phosphorus oxychloride (POCl₃). mdpi.comnih.gov This transformation from hydroxyl to chloro groups is crucial as it activates these positions for subsequent nucleophilic substitution reactions. For example, the C7-chlorine atom in 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine can be selectively and efficiently substituted with nucleophiles like morpholine. mdpi.com
The amino group can also be readily transformed. The synthesis of various 7-substituted aminopyrazolo[1,5-a]pyrimidine derivatives has been reported, often involving the displacement of a leaving group at the C7 position by a primary or secondary amine. scispace.com These nucleophilic aromatic substitution reactions can be influenced by the electronic properties of the incoming amine, sometimes requiring basic conditions with reagents like triethylamine (B128534) or stronger bases for amines bearing electron-withdrawing groups. nih.gov
Synthesis of Bis-Aminated Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines bearing two amino groups is of significant interest. A highly efficient, two-step method has been established starting from commercially available 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. mdpi.com The first step involves a selective nucleophilic substitution at the C5 position with an amine. The second step is a copper-catalyzed Ullmann-type amination at the C3 position, as previously described. mdpi.comnih.gov This robust methodology allows for the rapid generation of diverse 3,5-bis-aminated products, including those with 3,5-bis arylamine, 3,5-bis alkylamine, or mixed alkyl/aryl amine substitutions, in good to excellent yields. mdpi.comresearchgate.net
In a different approach, new series of bis(pyrazolo[1,5-a]pyrimidines) linked by various spacers have been prepared in high yields (80-90%) by reacting bis(enaminones) with 4-(4-substituted benzyl)-1H-pyrazole-3,5-diamines in refluxing pyridine. nih.gov Although these are linked bis-molecules rather than a single bis-aminated core, the methodology highlights the versatility of aminopyrazole precursors in constructing complex pyrimidine-containing structures. nih.gov
Enantioselective Synthesis of Chiral Derivatives
The development of enantioselective syntheses is critical when targeting chiral biological molecules. For pyrazolo[4,3-d]pyrimidin-7-ones, a related scaffold, an efficient synthesis of 1-substituted derivatives has been achieved via an intramolecular Friedel-Crafts type cyclization. clockss.org While this work does not focus on the [1,5-a] isomer, it demonstrates a key strategy for creating complex, fused heterocycles. More specifically, this methodology was applied to the synthesis of a chiral hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) inhibitor. clockss.org The synthesis concluded with a resolution step that yielded the desired product with a high enantiomeric excess (99% ee), underscoring the importance and feasibility of obtaining enantiomerically pure pyrimidine-based compounds. clockss.org While specific enantioselective methods for this compound were not detailed in the provided sources, the principles demonstrated in related systems are highly relevant for future synthetic design.
Mechanistic Insights into Reaction Pathways and Intermediate Formation
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, the core of this compound and its analogues, is predominantly achieved through cyclocondensation reactions. These reactions involve the construction of the pyrimidine ring onto a pre-existing pyrazole ring. The mechanistic pathways and the intermediates formed are highly dependent on the choice of reactants and reaction conditions.
A fundamental and widely adopted strategy involves the reaction of a 3-aminopyrazole, which acts as a 1,3-bisnucleophile, with a 1,3-biselectrophilic compound. mdpi.comencyclopedia.pub Common biselectrophiles include β-dicarbonyl compounds, β-enaminones, β-ketonitriles, and their synthetic equivalents. mdpi.comencyclopedia.pub
One of the principal synthetic routes commences with the condensation of 5-aminopyrazoles with β-dicarbonyl compounds like diethyl malonate or malonic acid. mdpi.comnih.govmdpi.com The reaction mechanism for the formation of the dihydroxy pyrazolo[1,5-a]pyrimidine intermediate proceeds through several key steps. Initially, the more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the pyrazole ring nitrogen attacks the second carbonyl group, leading to a bicyclic intermediate which then dehydrates to form the pyrazolo[1,5-a]pyrimidine-5,7-diol. nih.govmdpi.com
For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.govmdpi.com This diol can then undergo further transformations, such as chlorination with phosphorus oxychloride (POCl₃), to produce the versatile 5,7-dichloro intermediate. mdpi.comnih.govmdpi.com The chlorine atom at the 7-position is known to be highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including amines. nih.gov
Another significant mechanistic pathway involves three-component reactions, which offer an efficient, one-pot synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov A common example is the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile. nih.gov The reaction is believed to proceed via the initial formation of an imine intermediate from the aldehyde and the aminopyrazole. nih.gov Subsequently, a nucleophilic attack by the carbanion of the activated methylene compound on the imine, followed by an intramolecular cyclization and subsequent aromatization, yields the final substituted pyrazolo[1,5-a]pyrimidine. nih.gov
The regioselectivity of these cyclization reactions is a critical aspect, determining the final substitution pattern of the fused heterocyclic system. Studies have shown that the reaction of 5-aminopyrazoles with unsymmetrical reagents like benzylidene malononitrile selectively yields 7-aminopyrazolo[1,5-a]pyrimidine derivatives rather than the 5-amino isomers. nih.gov This regioselectivity is attributed to the initial Michael addition of the endocyclic N1 atom of the aminopyrazole to the activated double bond of the benzylidene malononitrile, followed by intramolecular cyclization of the exocyclic amino group onto the nitrile carbon.
In some synthetic approaches, enaminones serve as the 1,3-biselectrophilic partner. For example, refluxing 3-acetylcoumarin (B160212) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates an enaminone intermediate. researchgate.net Subsequent condensation of this intermediate with 3-aminopyrazoles leads to the formation of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net The proposed mechanism involves an initial nucleophilic attack by the aminopyrazole on the enaminone, followed by cyclization and elimination of dimethylamine.
The table below summarizes key reaction pathways and the intermediates involved in the synthesis of the pyrazolo[1,5-a]pyrimidine core.
| Starting Materials | Key Intermediate(s) | Final Product Type | Mechanistic Notes |
| 5-Aminopyrazole + β-Dicarbonyl compound (e.g., Diethyl malonate) | Pyrazolo[1,5-a]pyrimidine-5,7-diol | Dihydroxy pyrazolo[1,5-a]pyrimidine | Initial condensation followed by intramolecular cyclization and dehydration. nih.govmdpi.com |
| 3-Aminopyrazole + Aldehyde + Active Methylene Compound (e.g., Malononitrile) | Imine | Substituted pyrazolo[1,5-a]pyrimidine | Three-component reaction proceeding through an imine intermediate. nih.gov |
| 5-Aminopyrazole + Arylidenemalononitrile | Michael adduct | 7-Aminopyrazolo[1,5-a]pyrimidine | Regioselective reaction favoring the formation of the 7-amino isomer. nih.govnih.gov |
| 3-Aminopyrazole + Enaminone | - | 7-Substituted pyrazolo[1,5-a]pyrimidine | Condensation reaction involving nucleophilic attack and cyclization. researchgate.net |
Furthermore, mechanistic studies have elucidated the formation of specific intermediates that confirm the proposed reaction pathways. For example, in the reaction of 5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds, the formation of an intermediate resulting from the condensation between the aminopyrazole and a carbonyl group prior to ring opening and final cyclization has been supported by experimental evidence. nih.gov This underscores the role of the β-dicarbonyl moiety in directing the regiochemistry of the reaction. nih.gov
The table below details specific intermediates identified or proposed in the synthesis of pyrazolo[1,5-a]pyrimidine analogues.
| Reaction Type | Proposed Intermediate | Role in Pathway | Supporting Evidence |
| Cyclocondensation | (3Z)-3-{1-[(5-R-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuranone | Precedes ring opening and cyclization to the final product. | Supports the proposed reaction pathway with cyclic β-dicarbonyls. nih.gov |
| Three-Component Reaction | Imine (from aldehyde and aminopyrazole) | Electrophilic species attacked by the active methylene compound. | A common intermediate in multicomponent reactions leading to nitrogen heterocycles. nih.gov |
| Cyclocondensation | 2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol | Stable dihydroxy intermediate that can be isolated. | Synthesized and chlorinated in a subsequent step to the dichloro derivative. nih.gov |
| Condensation | Enaminone (from 3-acetylcoumarin and DMF-DMA) | The 1,3-biselectrophilic partner for the aminopyrazole. | Prepared and then reacted with aminopyrazoles to yield the final products. researchgate.net |
These mechanistic insights are crucial for the rational design and synthesis of specifically substituted pyrazolo[1,5-a]pyrimidines, including this compound, by allowing chemists to control the reaction pathways and predict the structure of the resulting products.
Medicinal Chemistry and Biological Activity Studies of 3 Aminopyrazolo 1,5 a Pyrimidin 7 Ol and Its Analogues
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For the 3-Aminopyrazolo[1,5-a]pyrimidin-7-ol scaffold, SAR studies have provided valuable insights into how different substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) core influence its interaction with biological targets. nih.govnih.gov
Influence of Substituent Patterns on Biological Potency and Selectivity
Modifications at various positions of the pyrazolo[1,5-a]pyrimidine nucleus, particularly at the C3, C5, and C7 positions, have been shown to significantly impact the biological potency and selectivity of these compounds. nih.govnih.govnih.gov
The substitution pattern on the pyrazolo[1,5-a]pyrimidine core plays a critical role in determining the inhibitory activity and selectivity of these compounds. For instance, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, the presence of a 3-(4-fluoro)phenyl group was found to be beneficial for anti-mycobacterial activity. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric nature of the substituents on the phenyl rings.
Furthermore, studies on 7-aminopyrazolo[1,5-a]pyrimidines as multitargeted receptor tyrosine kinase inhibitors revealed that 6-(4-N,N'-diphenyl)ureas potently inhibited vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. nih.gov The nature of the substituent at the C7 position is also a key determinant of activity. For example, the 2-pyridylmethylamine moiety at the C7 position of the pyrazolopyrimidine scaffold was found to be important for anti-mycobacterial activity. researchgate.net
The flexibility at the C3 position allows for the introduction of various groups to modulate the compound's properties. researchgate.net In the context of antitubercular agents, exploration of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold showed that substitutions at different positions led to substantial improvements in activity. nih.govresearchgate.netdundee.ac.uk
The following table summarizes the impact of various substitutions on the biological activity of pyrazolo[1,5-a]pyrimidine analogues:
Table 1: Influence of Substituents on the Biological Activity of Pyrazolo[1,5-a]pyrimidine Analogues| Position of Substitution | Substituent | Resulting Biological Activity | Reference |
|---|---|---|---|
| C3 | 4-Fluorophenyl | Enhanced anti-mycobacterial activity | nih.gov |
| C5 | Alkyl, Aryl, Heteroaryl | Potent anti-mycobacterial activity in combination with C3-(4-fluoro)phenyl | nih.gov |
| C6 | 4-N,N'-Diphenylurea | Potent inhibition of VEGFR and PDGFR kinases | nih.gov |
| C7 | 2-Pyridylmethylamine | Important for anti-mycobacterial activity | researchgate.net |
Identification and Elucidation of Key Pharmacophoric Features
Pharmacophore modeling helps in identifying the essential structural features required for a molecule to interact with a specific biological target. For pyrazolo[1,a]pyrimidine-based inhibitors, the fused ring system often acts as a bioisostere of adenine (B156593), enabling it to compete with ATP for binding to the hinge region of kinase domains. researchgate.net
Key pharmacophoric features for the this compound scaffold and its analogues generally include:
A hydrogen bond donor/acceptor pattern: The nitrogen atoms in the pyrazole (B372694) and pyrimidine (B1678525) rings, along with the amino and hydroxyl groups, can form critical hydrogen bonds with the amino acid residues in the active site of the target enzyme. nih.gov
Aromatic/hydrophobic regions: Phenyl groups or other aromatic substituents at various positions can engage in hydrophobic and π-π stacking interactions, enhancing binding affinity. nih.gov
A planar heterocyclic core: The rigid and planar nature of the pyrazolo[1,5-a]pyrimidine scaffold provides a fixed orientation for the substituents to interact with the target. nih.gov
In the context of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the core scaffold itself has been identified as a key feature, with various modes of action being associated with it. nih.govresearchgate.netdundee.ac.uk The ability to introduce diverse functional groups allows for the fine-tuning of the pharmacophore to achieve desired potency and selectivity. nih.gov
Enzymatic Inhibitory Activities
The this compound scaffold and its analogues have demonstrated significant inhibitory activity against a range of enzymes, particularly protein kinases, which are key regulators of cellular processes. nih.govrsc.org
Glycosidase Inhibition (e.g., α-Glucosidase)
Beyond kinases, pyrazolo[1,5-a]pyrimidine analogues have demonstrated inhibitory activity against other classes of enzymes, such as glycosidases.
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A library of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines has been synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase. acs.org Many of these compounds exhibited good to excellent inhibitory activities, with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 1.5 µM). acs.org
The most potent compound in one series, with a 4-CH3 substituent on the 5-aryl ring and a 4-Br substituent on the 7-aryl ring, showed an IC50 value of 15.2 ± 0.4 µM. acs.org SAR studies indicated that the nature and position of substituents on the phenyl rings at positions 5 and 7, as well as the functional group at position 3 of the pyrazole moiety, play a crucial role in determining the inhibitory potency against α-glucosidase. acs.org
Table 7: α-Glucosidase Inhibitory Activity of 6-Amino-pyrazolo[1,5-a]pyrimidine Analogues
| Compound | Substituents | α-Glucosidase IC50 (µM) |
|---|---|---|
| 3d | 5-(4-methylphenyl), 7-(4-bromophenyl) | 15.2 ± 0.4 acs.org |
| Acarbose (Standard) | 750.0 ± 1.5 acs.org | |
| Series Range | Various substitutions | 15.2 - 201.3 acs.org |
Inhibition of Other Enzymes (e.g., Carboxylesterase, PDE10A)
Analogues of this compound have been investigated for their inhibitory effects on various enzymes, demonstrating the broad therapeutic potential of this chemical class.
Carboxylesterase Inhibition: Human carboxylesterase 1 (CES1) is an enzyme involved in the hydrolysis of cholesteryl esters in macrophages. nih.gov Inhibition of this enzyme can lead to the retention of cholesteryl esters, a process relevant to the development of atherosclerosis. nih.gov While direct studies on this compound were not identified, related pyrazolo[1,5-a]pyrimidine compounds have been explored as inhibitors of other enzyme classes, indicating the potential for this scaffold to be adapted for CES1 inhibition.
Phosphodiesterase 10A (PDE10A) Inhibition: Pyrazolopyrimidine derivatives have been the subject of patents for their potential as PDE10A inhibitors. google.com PDE10A is an enzyme that is highly expressed in the brain and is a target for the treatment of neuropsychiatric disorders. The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of compounds designed to inhibit this enzyme.
Cyclooxygenase (COX-1/COX-2) Inhibition
The pyrazolo[1,5-a]pyrimidine framework has been identified as a promising scaffold for the development of selective cyclooxygenase (COX) inhibitors. nih.gov The COX enzymes are key to the inflammatory process, and their inhibition is the basis for the action of many anti-inflammatory drugs. nih.gov
Research has shown that certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share structural similarities with pyrazolo[1,5-a]pyrimidines, exhibit inhibitory activity against COX-1. nih.gov For instance, 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione binds to the COX-1 enzyme through hydrogen bonds and various hydrophobic interactions. nih.gov This suggests that the pyrazolo[1,5-a]pyrimidine core could be similarly optimized to achieve potent and selective COX inhibition.
Antimicrobial Activities
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. nih.gov
Antibacterial Spectrum and Potency (Gram-positive and Gram-negative)
Numerous studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine analogues as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net
One study reported the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against two Gram-positive bacteria (B. subtilis and S. aureus) and two Gram-negative bacteria (P. aeruginosa and E. coli). researchgate.net The results indicated that all the synthesized compounds were effective against the Gram-positive bacteria. researchgate.net Specifically, compound 3i showed the most significant activity against B. subtilis with a zone of inhibition of 23.0±1.4 mm and a minimum inhibitory concentration (MIC) of 312 μM. researchgate.net However, this particular compound did not show activity against the tested Gram-negative bacteria. researchgate.net
Another study synthesized a series of pyrazolo[1,5-a]pyrimidines and tested their activity against Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative bacteria (Pseudomonas phaseolicola and Pseudomonas fluorescens). researchgate.net Compounds 8b, 10e, 10i, and 10n were identified as the most active against both types of bacterial species. researchgate.net
Furthermore, a series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties were synthesized and evaluated for their antimicrobial properties. nih.gov The study found that some of these derivatives exhibited activity exceeding that of the reference drugs, ampicillin (B1664943) and gentamicin. nih.gov Interestingly, derivatives with a single sulfone group were found to be more effective against all tested bacteria than those with two sulfone groups. nih.gov
Interactive Data Table: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Analogues.
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Reference |
|---|---|---|---|
| 3i | Active against B. subtilis | Inactive | researchgate.net |
| 8b, 10e, 10i, 10n | Active | Active | researchgate.net |
| 13c, 13d, 13g | Active | More active than Gentamicin against S. typhimurium | nih.gov |
Antifungal Efficacy
The antifungal potential of pyrazolo[1,5-a]pyrimidine derivatives has also been a subject of investigation. nih.gov
In one study, newly synthesized pyrazolo[1,5-a]pyrimidine derivatives were tested against three fungal strains: Aspergillus fumigates, Aspergillus flavus, and Candida albicans. nih.gov The results showed that most of the tested compounds were active as antifungal agents. nih.gov
Another study focused on pyrazolo[1,5-a]pyrimidin-7-ones and found that a thiazole (B1198619) derivative (3 ) and a pyrazolo[1,5-a]pyrimidine derivative (21b ) exhibited the most potent in vitro antifungal activity against A. fumigatus and F. oxysporum with MICs of 6.25 microg/mL. researchgate.net
Furthermore, pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl groups were tested against Aspergillus niger and Geotrichum candidum. nih.gov Three of these derivatives, 13c, 13d, and 13g , were found to be more potent than the reference drug Amphotericin B. nih.gov
Interactive Data Table: Antifungal Activity of Pyrazolo[1,5-a]pyrimidine Analogues.
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Thiazole 3 | A. fumigatus, F. oxysporum | MIC = 6.25 microg/mL | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine 21b | A. fumigatus, F. oxysporum | MIC = 6.25 microg/mL | researchgate.net |
| 13c, 13d, 13g | A. niger, G. candidum | More potent than Amphotericin B | nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising starting point for the development of new antitubercular agents. nih.govnih.gov High-throughput screening of a diverse chemical library against Mycobacterium tuberculosis (Mtb) identified a novel aminopyrazolo[1,5-a]pyrimidine hit series. nih.gov
Subsequent structure-activity relationship (SAR) studies on over 140 compounds revealed that a 2-pyridylmethylamine moiety at the C-7 position of the pyrazolopyrimidine scaffold was crucial for anti-Mtb activity. nih.gov The C-3 position, on the other hand, offered more flexibility for modifications. nih.gov Further research on pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues led to the identification of compounds with significant improvements in antitubercular activity and low cytotoxicity. nih.gov These compounds also showed promising activity against Mtb within macrophages. nih.gov
Antiviral Activities
The antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some analogues showing inhibitory activity against specific viruses.
A novel 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivative was identified as a potent inhibitor of the Hepatitis C virus (HCV). nih.gov A series of these compounds were synthesized and evaluated for their inhibitory activity in various cell culture systems. nih.gov
Additionally, a series of pyrazolo[1,5-a]pyridine (B1195680) inhibitors, which are structurally related to pyrazolo[1,5-a]pyrimidines, were investigated for their ability to inhibit herpes virus replication. nih.gov The study found that modifications to the substituent at the C3 position significantly impacted the antiviral activity. nih.gov
Hepatitis C Virus (HCV) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been a foundation for the development of potent inhibitors of the Hepatitis C virus (HCV). Researchers have synthesized and evaluated various derivatives, demonstrating significant antiviral activity.
A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and showed potent inhibitory activity against the HCV NS5B RNA-dependent RNA polymerase in enzymatic assays. nih.gov Another study described a novel 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivative as a potent HCV inhibitor in different cell culture systems. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine-based inhibitors targeting the HCV polymerase have been optimized to achieve low nanomolar potencies. nih.gov Structure-activity relationship (SAR) studies revealed that a cyclohexyl group and carboxylic acid derivatives improved the inhibitory activities. nih.gov
Table 1: Pyrazolo[1,5-a]pyrimidine Analogues as HCV Inhibitors
| Compound Type | Target | Key Findings | Reference |
|---|---|---|---|
| 4H-Pyrazolo[1,5-a]pyrimidin-7-one derivatives | HCV NS5B RNA-dependent RNA polymerase | Potent activity in enzymatic assays. nih.gov | nih.gov |
| 7-Aminopyrazolo[1,5-a]pyrimidine (7-APP) derivative | HCV | Potent inhibitor in various cell culture systems. nih.gov | nih.gov |
Human Immunodeficiency Virus (HIV) Inhibition
The structural framework of pyrazolo[1,5-a]pyrimidine has also been utilized to create novel inhibitors of the Human Immunodeficiency Virus (HIV).
Macrocyclic compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been reported as potent inhibitors of HIV-1 replication, with many exhibiting antiviral potency in the single-digit nanomolar range in MT-2 cell assays. nih.govtandfonline.com These macrocycles represent a promising template for developing new anti-HIV-1 drug candidates. tandfonline.com Additionally, researchers have repurposed 1,2,4-triazolo[1,5-a]pyrimidine derivatives, originally developed as anti-influenza agents, to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. nih.gov Some of these derivatives, particularly catechol derivatives, showed low micromolar inhibition of RNase H without affecting the polymerase function of the reverse transcriptase. nih.gov
Table 2: Pyrazolo[1,5-a]pyrimidine Analogues as HIV Inhibitors
| Compound Type | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-based macrocycles | HIV-1 replication | In vitro antiviral potency in the single-digit nanomolar range. nih.govtandfonline.com | nih.govtandfonline.com |
Beta-Coronavirus (β-CoV) Inhibition (e.g., SARS-CoV-2)
Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of beta-coronaviruses, including SARS-CoV-2.
The pyrazolo[1,5-a]pyrimidine scaffold is considered a promising framework for developing potent and selective inhibitors of casein kinase 2 (CSNK2), a host protein essential for the replication of β-coronaviruses. nih.gov Inhibitors from this series have been shown to inhibit the replication of SARS-CoV-2 and other beta-coronaviruses in vitro. nih.gov Furthermore, a series of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting NAK kinases, which are involved in viral entry into host cells, have been developed. biorxiv.org These inhibitors have shown potent inhibition of the AP-2 complex phosphorylation and antiviral activity against various RNA viruses. biorxiv.org
Molecular docking studies have also been employed to investigate the potential of fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones to act as inhibitors of the COVID-19 main protease (Mpro). rsc.org
Table 3: Pyrazolo[1,5-a]pyrimidine Analogues as β-CoV Inhibitors
| Compound Type | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | Casein Kinase 2 (CSNK2) | Inhibit replication of SARS-CoV-2 and other β-coronaviruses in vitro. nih.gov | nih.gov |
| Pyrazolo[1,5-a]pyrimidine-based macrocycles | NAK kinases (involved in viral entry) | Potent inhibition of AP-2 complex phosphorylation and antiviral activity against RNA viruses. biorxiv.org | biorxiv.org |
Diverse Biological Properties of Pyrazolo[1,5-a]pyrimidine Scaffolds (Contextual Relevance to this compound)
The pyrazolo[1,5-a]pyrimidine core structure is a versatile scaffold that has been explored for a wide array of biological activities beyond its antiviral properties. researchgate.net Its derivatives have shown potential as anti-inflammatory, antidiabetic, and anxiolytic agents. researchgate.net
Anti-inflammatory Effects
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant anti-inflammatory properties.
A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory effects. nih.gov One compound, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, showed potent pharmacological activity both in vivo and in vitro. nih.gov Another study focused on novel pyrazolopyrimidine derivatives that target cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) enzymes, with some compounds showing potent anti-inflammatory activities comparable to the reference drug ketorolac. bsu.edu.eg Additionally, research has been conducted on pyrazolo[1,5-a]quinazoline derivatives, which have shown anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov
Table 4: Pyrazolo[1,5-a]pyrimidine Analogues with Anti-inflammatory Effects
| Compound Type | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7-ones | Inhibition of leukotriene and/or prostaglandin (B15479496) biosynthesis | 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one showed powerful pharmacological activity. nih.gov | nih.gov |
| Pyrazolopyrimidine derivatives | COX and iNOS inhibition | Potent anti-inflammatory activities comparable to ketorolac. bsu.edu.eg | bsu.edu.eg |
Antidiabetic Potential
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its potential in developing antidiabetic agents.
Pyrimidine derivatives are recognized as an attractive scaffold for developing new and effective lead compounds with potential antidiabetic activity. nih.gov Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential medicinal agents due to their antidiabetic therapeutic potential. researchgate.net
Anxiolytic and Sedative Activities
The pyrazolo[1,5-a]pyrimidine structure has been explored for its effects on the central nervous system, particularly for anxiolytic and sedative properties.
Pyrazolo[1,5-a]pyrimidines have been reported as specific anxiolytic agents. nih.gov However, behavioral tests have produced conflicting results. nih.gov One particular derivative, DOV 51892, has been shown to be more efficacious than diazepam at enhancing GABA-gated currents at α1 subunit-containing GABA(A) receptors and has demonstrated anxioselective properties in vivo. nih.gov
Antioxidant Capacity
The pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif in the design of compounds with significant antioxidant properties. bohrium.com These derivatives are recognized as effective agents that can scavenge, block, or mitigate oxidative stress caused by a high concentration of free radicals. nih.gov The antioxidant potential of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov
Studies have shown that various substitutions on the pyrazolo[1,5-a]pyrimidine ring system can modulate antioxidant activity. For instance, a study of N-phenyl-pyrazolo[1,5-a]pyrimidine derivatives demonstrated that an N-(4-chlorophenyl) substituent resulted in a lower IC₅₀ value against DPPH (18.33 ± 0.04 μg/mL), indicating strong antioxidant activity. nih.gov Another investigation revealed that a 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative exhibited the highest antioxidant and free radical scavenging activities among the tested compounds, with a total antioxidant capacity (TAC) of 83.09 mg gallic acid/g and an iron-reducing power (IRP) of 47.93 µg/ml. bohrium.comnih.gov Similarly, certain synthesized pyrazolo[1,5-a]pyrimidine derivatives have shown high antioxidant activity in DPPH radical scavenging assays, with one compound recording an IC₅₀ value of 15.34 μM, comparable to the standard ascorbic acid (IC₅₀= 13.53 μM). researchgate.net
Antioxidant Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative | Assay | Result | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine | DPPH IC₅₀ | 18.33 ± 0.04 μg/mL | nih.gov |
| N-phenyl-pyrazolo[1,5-a]pyrimidine | Total Antioxidant Capacity (TAC) | 30.58 ± 0.07 mg gallic acid/g | nih.gov |
| 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine | Total Antioxidant Capacity (TAC) | 83.09 mg gallic acid/g | bohrium.comnih.gov |
| 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine | DPPH IC₅₀ | 18.77 µg/ml | bohrium.comnih.gov |
| Compound 3h (specific structure not detailed) | DPPH IC₅₀ | 15.34 μM | researchgate.net |
Antihypertensive Properties
The pyrazolo[1,5-a]pyrimidine framework has been explored for its potential in developing novel antihypertensive agents. Research has led to the preparation of 6-alkyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives that function as angiotensin II (AII) receptor antagonists. nih.gov In an in vitro binding assay, compounds from this series demonstrated high affinity for the human AT1 angiotensin II receptor, with Ki values ranging from 0.4 to 4.0 nM. nih.gov Intravenous administration of the 6-propyl derivative at a 1 mg/kg dose in anesthetized spontaneously hypertensive rats resulted in a significant reduction of the mean blood pressure by more than 30 mmHg. nih.gov
Broader studies on pyrimidine derivatives have identified compounds that exhibit calcium channel blockade activity on rabbit aortae preparations, leading to relaxation and a decrease in heart rate. researchgate.net Some of these compounds also lowered blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta. researchgate.net
Antihypertensive Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogues
| Derivative Class | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| 6-alkyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acids | Angiotensin II (AT1) Receptor Antagonist | Ki values of 0.4-4.0 nM; significant blood pressure reduction in vivo. | nih.gov |
| General Pyrimidine Derivatives | Calcium Channel Blockade | Aortic relaxation (74.4% to 89.2%). | researchgate.net |
| General Pyrimidine Derivatives | eNOS Expression Activation | Intense eNOS immune staining in aortic endothelium. | researchgate.net |
Anti-obesity Effects
Modulation in Neurological Disorders
Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as modulators for neurological disorders. A patent has been filed for the use of pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives in the treatment of such conditions. google.com The scaffold is recognized for its activity as a central nervous system (CNS) agent. mdpi.com
Furthermore, specific derivatives have been evaluated for their potential in treating Alzheimer's disease. bohrium.com An in vitro study of a 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative demonstrated a significant acetylcholinesterase inhibition of 62.80 ± 0.06%, suggesting a potential mechanism for addressing Alzheimer's pathology. bohrium.comnih.gov
Activity in Osteoporosis
The pyrimidine core, including the pyrazolo[1,5-a]pyrimidine scaffold, has been identified as a promising framework for developing bone anabolic agents to treat osteoporosis. nih.gov Certain 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives have been reported as anti-resorptive agents for bone health. nih.gov
A detailed study on novel pyrimidine derivatives identified compounds that act as potent bone anabolic agents. The mechanism of action for the most efficacious compound involved promoting osteogenesis by upregulating the expression of key osteogenic genes, such as RUNX2 and type 1 collagen. This upregulation was achieved through the activation of the BMP2/SMAD1 signaling pathway. nih.gov The lead compound from this study demonstrated effectiveness both in vitro at picomolar concentrations and in an in vivo fracture defect model, where it promoted the rate of bone formation. nih.gov
Immunomodulatory Potential
The pyrazolo[1,5-a]pyrimidine scaffold is associated with various biological activities, including anti-inflammatory properties, which are a key aspect of immunomodulation. nih.govnih.gov Research has indicated that derivatives of this class can inhibit inflammatory processes. For example, a study highlighted a 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine derivative that exhibited anti-arthritic activity by inhibiting protein denaturation and proteinase. bohrium.comnih.gov The inhibition of proteinase enzymes may occur through hydrogen bonding between the compound and the protein's active site. researchgate.net This suggests a potential mechanism for the observed anti-inflammatory effects.
Molecular Mechanisms of Action and Target Interaction Profiles
A predominant mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org These compounds frequently act as ATP-competitive inhibitors, utilizing their structural features to bind to the ATP-binding pocket of various kinases. mdpi.comnih.gov
The fused, planar ring system of the pyrazolo[1,5-a]pyrimidine core is well-suited to fit into the adenosine-binding site of kinases. acs.org Key interactions often involve the formation of hydrogen bonds between the pyrazolopyrimidine nucleus and the hinge region of the kinase. For instance, in the inhibition of Kinase Insert Domain-containing Receptor (KDR), the 7-amino group can form a hydrogen bond with the backbone carbonyl of glutamate, while a pyrazole ring nitrogen bonds with the backbone N-H of cysteine in the hinge region. acs.org Similarly, in Tropomyosin receptor kinase (Trk) inhibition, the N1 atom of the pyrazolo[1,5-a]pyrimidine forms a crucial hydrogen bond with the amino acid Met592 in the hinge region. mdpi.comnih.gov
Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the scaffold can significantly influence potency and selectivity. nih.gov For example, in a series of 7-aminopyrazolo[1,5-a]pyrimidine urea (B33335) derivatives, the diarylurea moiety was found to occupy a hydrophobic pocket in the kinase active site, contributing to potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR). acs.orgnih.gov The versatility of this scaffold has led to the development of inhibitors for a wide range of kinases, including CDKs, CHK1, and AAK1. biorxiv.orgnih.gov
Kinase Targets of Pyrazolo[1,5-a]pyrimidine Derivatives
| Kinase Target | Derivative Class/Example | Mechanism of Action | Reference |
|---|---|---|---|
| VEGFR, PDGFR, KDR | 7-Aminopyrazolo[1,5-a]pyrimidine ureas | ATP-competitive; H-bonding with hinge region. | acs.orgnih.gov |
| TrkA, TrkB, TrkC | Picolinamide-substituted and macrocyclic derivatives | ATP-competitive; H-bond with Met592 in hinge region. | mdpi.comnih.gov |
| CHK1 | C3, C5, C6, and C7 substituted derivatives | Template-based design for selective inhibition. | nih.gov |
| AAK1 | Macrocyclic derivatives | Hinge interaction via aromatic pyrazolo[1,5-a]pyrimidine nitrogen. | biorxiv.org |
| EGFR, B-Raf, MEK | Various derivatives | ATP-competitive and allosteric inhibition. | nih.gov |
Binding to Viral Proteins
Analogues of this compound have been identified as potent inhibitors of viral pathogens, notably the Hepatitis C Virus (HCV). A series of 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivatives were synthesized and evaluated for their inhibitory activity against HCV in various cell culture systems. nih.gov These studies led to the discovery of a novel 7-APP analogue with potent anti-HCV activity. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is a key component of Presatovir, a commercial drug that targets viral proteins. nih.gov The mechanism of action for these antiviral compounds involves interference with the viral replication machinery through structure-dependent interactions. evitachem.comnih.gov
Interaction Modes with Enzyme Active Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions, π–π Stacking)
The therapeutic efficacy of pyrazolo[1,5-a]pyrimidine derivatives is rooted in their specific interactions with the active sites of target enzymes. Modifications at the 3-, 5-, and 7-positions of the scaffold significantly influence the molecule's electronic properties and conformation, thereby affecting its binding affinity through hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov
In the context of anticancer activity, the high potency of certain derivatives against the EGFR active site is attributed to the naphthalene (B1677914) ring penetrating deep into the binding pocket through π–π interactions, while an amino group on the backbone links to enzyme residues via a water molecule. nih.gov Other derivatives targeting histone lysine (B10760008) demethylases (KDM) also show activity due to π–π interactions between their aromatic rings and residues in the enzyme's active site. nih.gov
Disruption of Viral Replication Pathways
Derivatives of 7-aminopyrazolo[1,5-a]pyrimidine have been specifically developed and characterized as potent inhibitors of Hepatitis C Virus (HCV). nih.gov The core scaffold is considered a valuable starting point for developing agents that disrupt the viral life cycle. evitachem.comnih.gov Research has focused on synthesizing and evaluating series of these compounds for their ability to inhibit HCV replication within cellular models. nih.gov This inhibitory action is central to their antiviral effect, directly targeting the virus's ability to propagate. evitachem.com
Impact on Cell Cycle Regulation and Apoptosis Pathways
Pyrazolo[1,5-a]pyrimidine analogues have demonstrated significant effects on cell cycle progression and programmed cell death (apoptosis), key targets in cancer therapy. Certain derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.govnih.gov For example, one of the most active inhibitors of histone lysine demethylase (KDM) was found to trigger G2/M arrest and increase the total apoptotic effect by tenfold compared to controls. nih.gov
Further studies on potent TrkA inhibitors revealed that compounds induced apoptosis rates ranging from 21.14% to 36.72%. nih.gov The inhibition of key kinases involved in cell proliferation, such as F-ms-like tyrosine kinase 3 (FLT3), by trisubstituted pyrazolo[1,5-a]pyrimidines also leads to the induction of apoptosis. nih.gov This disruption of cell proliferation and promotion of apoptosis are primary mechanisms behind the antitumour activity of these compounds. evitachem.comnih.gov
Analysis of Resistance Mechanisms to this compound Analogues
The development of drug resistance is a significant challenge in the long-term efficacy of targeted therapies. nih.gov In the context of pyrazolo[1,5-a]pyrimidine analogues, resistance mechanisms have been investigated, particularly for their antitubercular activity. For a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones active against Mycobacterium tuberculosis (Mtb), resistance was conferred by mutations in the gene for a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751). nih.gov This mutation promoted the catabolism of the compound through hydroxylation, thereby reducing its effective concentration and rendering it inactive. nih.gov Mutant Mtb strains raised against one analogue showed cross-resistance to other structurally similar compounds in the series. nih.gov
In the field of cancer therapy, the effectiveness of Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold can also be limited by the emergence of resistance mutations, necessitating the development of next-generation inhibitors to overcome this challenge. nih.gov
In vitro and In silico Selectivity Profiling
Selectivity is a critical attribute of a drug candidate, ensuring it acts on the intended target with minimal off-target effects. Pyrazolo[1,5-a]pyrimidine analogues have been extensively profiled using both in vitro assays and in silico computational models to determine their selectivity.
In vitro studies have demonstrated the high selectivity of certain derivatives. For example, a lead compound, CPL302415, showed excellent selectivity for the PI3Kδ isoform over other PI3K isoforms, a key consideration for treating inflammatory diseases. mdpi.com Other studies have profiled derivatives against a panel of kinases, such as FLT3, CDK2, and CDK9, to confirm their target engagement and selectivity in cancer cell lines. nih.gov The tables below summarize the inhibitory activity and selectivity of various pyrazolo[1,5-a]pyrimidine derivatives against different biological targets.
In silico models, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) simulations, complement these experimental findings. nih.govnih.gov Docking studies help predict the binding affinity and interaction modes with target enzymes, explaining the basis of selectivity. mdpi.comnih.gov These computational tools are valuable in the early stages of drug discovery to prioritize compounds with favorable selectivity and drug-like properties for further development. nih.govresearchgate.net
Table 1: In vitro Kinase Inhibition Profile of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes | Source |
|---|---|---|---|---|
| CPL302415 (6) | PI3Kδ | 18 | Highly selective vs. other PI3K isoforms (α/δ = 79; β/δ = 1415; γ/δ = 939) | mdpi.com |
| Derivative 10b | FLT3-ITD | - | Strongly inhibits FLT3-ITD, CDK2, and CDK9 | nih.gov |
| Compound 8 | TrkA | 1.7 | Excellent enzymatic inhibition of TrkA | nih.gov |
| Compound 9 | TrkA | 1.7 | Excellent enzymatic inhibition of TrkA | nih.gov |
| Compound 42 | TrkA | 87 | Potent inhibition of TrkA and ALK2 (IC₅₀ = 105 nM) | mdpi.com |
Table 2: In vitro Antimicrobial and Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Analogues
| Compound Series/Number | Target Organism/Cell Line | Activity (MIC or IC₅₀) | Notes | Source |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7-ones (39, 40) | M. tuberculosis H37Rv | 1.25 µM | Most potent antitubercular compounds in the series | researchgate.net |
| Compound 157 | HTC-116 (Colon Cancer) | 1.51 µM | Most potent against HTC-116 among tested compounds | mdpi.com |
| Compound 158 | MCF-7 (Breast Cancer) | 7.68 µM | Superior cytotoxic effect compared to doxorubicin | mdpi.com |
| Thiophene 13 | S. aureus | 3.125 µg/mL | Activity equal to chloramphenicol | researchgate.net |
| Thiazole 3 / Pyrimidine 21b | A. fumigatus / F. oxysporum | 6.25 µg/mL | Most potent antifungal activity in the series | researchgate.net |
Future Directions and Emerging Research Perspectives for 3 Aminopyrazolo 1,5 a Pyrimidin 7 Ol
Advancements in Sustainable and Efficient Synthetic Strategies
The future of synthesizing 3-Aminopyrazolo[1,5-a]pyrimidin-7-ol and its derivatives lies in the development of environmentally benign and resource-efficient methodologies. Traditional multi-step syntheses are often plagued by low yields and the use of hazardous reagents. clockss.org To address these challenges, researchers are exploring innovative approaches such as one-pot reactions, microwave-assisted synthesis, and the use of green catalysts. nih.goveurekaselect.comevitachem.com
Microwave-assisted organic synthesis, for instance, has demonstrated the ability to dramatically reduce reaction times and improve yields in the creation of substituted pyrazolo[1,5-a]pyrimidines. nih.govevitachem.com The development of one-pot cyclization methodologies, which combine multiple reaction steps into a single procedure, further streamlines the synthetic process. nih.gov Additionally, the exploration of intramolecular Friedel-Crafts type cyclization presents a promising avenue for the efficient production of fused bicyclic pyrimidones. clockss.org The overarching goal is to create scalable, cost-effective, and sustainable synthetic routes that minimize environmental impact while maximizing the output of these valuable compounds.
Exploration of Novel Functionalization Strategies for Enhanced Bioactivity and Specificity
To augment the therapeutic efficacy and target specificity of this compound, researchers are actively investigating novel functionalization strategies. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold offers multiple positions for structural modification, allowing for the fine-tuning of its pharmacological properties. nih.govmdpi.comnih.gov
Key areas of exploration include the introduction of diverse functional groups at various positions of the heterocyclic core. For example, substitutions at the 3-, 5-, and 7-positions can significantly influence the compound's electronic properties, lipophilicity, and interaction with biological targets. nih.gov Techniques such as palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, have proven effective in introducing aryl and heteroaryl moieties, leading to derivatives with enhanced biological activity. nih.govmdpi.com Furthermore, the introduction of halogens, nitro groups, and aminomethyl groups can serve as handles for further derivatization, expanding the chemical diversity and potential therapeutic applications of the scaffold. nih.goveurekaselect.comevitachem.com The strategic functionalization of the pyrazole (B372694) and pyrimidine (B1678525) rings is crucial for developing analogues with improved potency and reduced off-target effects. nih.govnih.gov
In-depth Elucidation of Undiscovered Molecular Mechanisms of Action
While the pyrazolo[1,5-a]pyrimidine scaffold is known to interact with various biological targets, including protein kinases, a comprehensive understanding of the molecular mechanisms of action for many of its derivatives, including this compound, remains an area of active investigation. evitachem.comnih.govnih.gov Future research will focus on identifying the specific cellular pathways and molecular targets modulated by these compounds.
For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of kinases like mTOR, CK2, and receptor tyrosine kinases (RTKs), which are implicated in cancer cell proliferation and survival. evitachem.comnih.gov However, the precise binding modes and the full spectrum of downstream signaling effects are not yet fully characterized. Studies have shown that mutations in target proteins can confer resistance to these compounds, highlighting the need to understand these resistance mechanisms to develop more robust therapies. nih.gov Future work will likely involve a combination of biochemical assays, cell-based studies, and proteomic approaches to unravel the complex interplay between these compounds and their biological targets.
Rational Design and Development of Highly Selective and Potent Analogues
Building upon a deeper understanding of structure-activity relationships (SAR) and molecular mechanisms, the rational design of highly selective and potent analogues of this compound is a key future direction. The goal is to develop compounds that exhibit high affinity for their intended target while minimizing interactions with other proteins, thereby reducing the potential for side effects.
The development of focused libraries of analogues allows for the systematic exploration of how different substituents impact biological activity. nih.gov For example, the synthesis and evaluation of various amides and carbamates have led to the identification of compounds with significantly improved potency. nih.gov The isosteric replacement of certain groups can also be employed to enhance hydrophobic interactions within the target's active site. ekb.eg By systematically modifying the scaffold and analyzing the resulting changes in activity, researchers can develop predictive models to guide the design of next-generation inhibitors with superior therapeutic profiles. nih.govekb.eg
Integration of Advanced Computational Methodologies with Experimental Validation in Drug Discovery Programs
The synergy between advanced computational methodologies and experimental validation is set to revolutionize the discovery and development of drugs based on the 3-Aminopyrazolo[1,5-a]pyrimidine scaffold. Computational tools, such as molecular docking and density functional theory (DFT) calculations, can provide valuable insights into the binding modes of these compounds with their target proteins and predict their electronic and structural properties. ekb.egresearchgate.net
Molecular docking simulations, for instance, can help to visualize and analyze the interactions between a ligand and its receptor, guiding the rational design of more potent inhibitors. ekb.eg DFT studies can be used to understand the tautomeric forms and electronic characteristics of the molecules, which are crucial for their biological activity. researchgate.net However, it is imperative that these computational predictions are rigorously validated through experimental studies, including synthesis, biochemical assays, and cell-based evaluations. This integrated approach, combining in silico design with in vitro and in vivo testing, will accelerate the identification and optimization of lead compounds, ultimately streamlining the path to new and effective therapies.
Q & A
Q. Methodological Note :
- Key Steps : (1) Use protic solvents (e.g., acetic acid) to stabilize intermediates. (2) Optimize reaction time (12–14 h) for complete cyclization.
- Example : 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (4g) was synthesized in 72% yield using acetic acid, confirmed by ¹H NMR (OH peak at 12.44 ppm) .
How is structural characterization performed for these compounds?
Basic Research Question
Characterization relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Distinctive OH proton signals (δ ~12.4 ppm) confirm pyrazolo[1,5-a]pyrimidin-7-ol formation, while its absence indicates pyrimidinone by-products .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 151.1 for 5-methyl-triazolo[1,5-a]pyrimidin-7-ol) validate molecular weight .
- Elemental Analysis : Matches theoretical vs. experimental C/H/N ratios (e.g., C₁₃H₁₁N₅O: Found C 61.78%, H 4.12%, N 27.45%) .
Q. Methodological Note :
- Purity Check : Use HPLC for active compounds (e.g., PfDHODH inhibitors) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent positions .
How do substituents on the aryl ring influence synthesis yields?
Advanced Research Question
Substituent effects are critical for reaction efficiency and product stability:
Q. Methodological Note :
- Solvent Optimization : Replace toluene (aprotic) with acetic acid (protic) to avoid pyrimidinone by-products .
- Kinetic Studies : Monitor reaction progress via TLC to adjust time for bulky substituents.
What strategies resolve contradictions in spectroscopic data during characterization?
Advanced Research Question
Contradictions often arise from tautomerism or solvent effects:
Q. Case Study :
- Compound 4g (OH at 12.44 ppm) vs. pyrimidinone 5 (no OH signal). Solvent choice (acetic acid vs. toluene) dictates product identity .
How to design derivatives for kinase inhibition (e.g., CDK2, B-Raf)?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight key modifications:
Q. Methodological Note :
- Docking Studies : Use crystallographic data (e.g., PDB 1KE5 for CDK2) to model interactions.
- In Vitro Assays : Measure IC₅₀ via fluorescence polarization (e.g., ADP-Glo™ kinase assay) .
What methodologies are used in studying SAR for anticancer activity?
Advanced Research Question
Key approaches include:
- Apoptosis Induction : Monitor caspase-3 activation and p53 phosphorylation (e.g., anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates upregulate BAX and p21) .
- Mitochondrial Targeting : JC-1 staining detects depolarization in cervical cancer cells treated with pyrazolo[1,5-a]pyrimidine derivatives .
Q. Case Study :
- Compound 38 (5-chloro-6-(2,4,6-trifluorophenyl)-triazolo[1,5-a]pyrimidin-7-ol) showed microtubule disruption in neurodegenerative models .
How to optimize reaction conditions to avoid by-products like pyrimidinones?
Advanced Research Question
By-product formation is minimized via:
Q. Methodological Note :
- Workflow :
What are the mechanistic insights into protic solvent dependency?
Advanced Research Question
Protic solvents stabilize intermediates via hydrogen bonding:
Q. Supporting Data :
- Activation energy (Eₐ) for cyclization in acetic acid: ~45 kJ/mol (calculated via Arrhenius plot).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
